molecular formula C12H8F3NO4 B12278495 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12278495
M. Wt: 287.19 g/mol
InChI Key: JKBQXGJBPJMFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime. This intermediate can then undergo cyclization with a suitable reagent like acetic anhydride to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis. For example, employing a metal-free synthetic route can minimize the generation of waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with carbonyl groups.
  • Reduced derivatives with alcohol groups.
  • Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the isoxazole ring.

    3-(Trifluoromethyl)phenylacetic acid methyl ester: Contains a methyl ester group instead of the carboxylic acid.

    α,α,α-Trifluoro-p-tolylboronic acid: Contains a boronic acid group instead of the isoxazole ring

Uniqueness

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8F3NO4

Molecular Weight

287.19 g/mol

IUPAC Name

3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19)

InChI Key

JKBQXGJBPJMFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.